molecular formula C8H6F5NO B1409144 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol CAS No. 1823392-17-1

2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol

Cat. No. B1409144
CAS RN: 1823392-17-1
M. Wt: 227.13 g/mol
InChI Key: WFBMRUZHFVHKEO-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol is a compound with a molecular weight of 159.14 . It is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol and its derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The researchers explain that the synthesis of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol are largely due to the presence of a fluorine atom and a pyridine in its structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Catalysis

This compound can be utilized in catalytic processes due to its potential to act as a ligand or a catalyst modifier. The presence of fluorine atoms can influence the electronic properties of catalytic systems, potentially leading to enhanced reaction rates or selectivity .

Drug Design

The trifluoromethyl group is a common feature in pharmaceuticals, contributing to the bioactivity of drugs. This compound could serve as a precursor or an intermediate in the synthesis of new medicinal agents, particularly those targeting neurological disorders where fluorinated compounds are often beneficial .

Molecular Recognition

In the field of molecular recognition, this compound’s structural features could be exploited to design new receptors or sensors. The fluorine atoms may enhance binding affinity and selectivity towards specific substrates or ions .

Natural Product Synthesis

Fluorinated analogs of natural products often exhibit improved pharmacological properties. As such, 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol could be used to synthesize fluorinated derivatives of natural compounds, potentially leading to new therapeutic agents .

Agrochemical Industry

The compound’s derivatives can be incorporated into the structure of agrochemicals to improve their efficacy and stability. The trifluoromethyl group, in particular, is known to enhance the biological activity of pesticides and herbicides .

Pharmaceutical Industry

In pharmaceutical manufacturing, this compound could be involved in the synthesis of active pharmaceutical ingredients (APIs). Its fluorinated structure can contribute to the metabolic stability and membrane permeability of the APIs .

Safety and Hazards

The safety information for 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures should be taken when handling this compound .

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives, including 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol, has been increasing steadily over the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2,2-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO/c9-7(10,4-15)6-2-1-5(3-14-6)8(11,12)13/h1-3,15H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBMRUZHFVHKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C(CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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